molecular formula C4H3ClN2O B017037 6-Chloro-4-hydroxypyrimidine CAS No. 4765-77-9

6-Chloro-4-hydroxypyrimidine

Cat. No. B017037
CAS RN: 4765-77-9
M. Wt: 130.53 g/mol
InChI Key: AXFABVAPHSWFMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-Chloro-4-hydroxypyrimidine involves various strategies, including acylation and oxidation reactions. For instance, the treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine yields 2-R-4-chloro-6-hydroxyaminopyrimidines, which can be converted into mono- and diacyl derivatives upon acylation. Further oxidation of these compounds using manganese dioxide or ozone leads to the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines, marking the first reported synthesis of such derivatives (Yagodina, O. V., Sedova, V. F., & Mamaev, V. P., 1989).

Molecular Structure Analysis

Molecular structure analysis of 6-Chloro-4-hydroxypyrimidine derivatives reveals diverse conformational forms due to their ability to engage in tautomeric equilibrium. For example, 4-Hydroxypyrimidine has been shown to exist in two conformational forms (hydroxyl hydrogen cis or trans with respect to the adjacent nitrogen), which are in equilibrium with two ketonic forms, 4-pyrimidinone and 6-pyrimidinone. This equilibrium has been investigated through the free jet absorption millimeterwave spectrum, providing insights into the stability and structural dynamics of these compounds (Sánchez, R. et al., 2007).

Chemical Reactions and Properties

6-Chloro-4-hydroxypyrimidine undergoes various chemical reactions, including electrochemical reductive cross-coupling, which allows for the synthesis of novel 4-amino-6-arylpyrimidines under mild conditions. This process utilizes a sacrificial iron anode in conjunction with a nickel(II) catalyst, facilitating the formation of coupling products in moderate to high yields (Sengmany, S., Gall, E. L., & Léonel, Eric, 2011).

Physical Properties Analysis

The physical properties of 6-Chloro-4-hydroxypyrimidine derivatives have been characterized by various spectroscopic techniques, confirming the quality of the synthesized compounds. These include studies on solvothermal synthesis and the structural characterization of novel organotin polymers involving high centrosymmetric units containing polyfunctional ligands, which illustrate the compound's relevance in the development of advanced materials (Ma, Chun-lin, Tian, G., & Zhang, Ru-fen, 2006).

Chemical Properties Analysis

The chemical properties of 6-Chloro-4-hydroxypyrimidine and its derivatives are marked by their reactivity and potential for forming hydrogen bonds, which significantly influences their aggregation behavior and, consequently, their optical properties. For example, the aggregation of V-shaped hydroxypyrimidine derivatives through intermolecular hydrogen bonding leads to a significant enhancement of two-photon absorption and fluorescence, highlighting the compound's utility in developing materials with advanced optical features (Liu, Zijun et al., 2008).

Scientific Research Applications

Summary of the Application

6-Chloro-4-hydroxypyrimidine is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Substitution of –OH moieties with chlorine resulted in significant inhibitory activity, the 4,6-dichloro analogs were more potent than the monochloro .

2. Application in Large-Scale Solvent-Free Chlorination

Summary of the Application

6-Chloro-4-hydroxypyrimidine can be used in large-scale solvent-free chlorination of hydroxypyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3 .

Methods of Application or Experimental Procedures

The procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base .

Safety And Hazards

6-Chloro-4-hydroxypyrimidine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFABVAPHSWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326843
Record name 6-Chloro-4-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxypyrimidine

CAS RN

4765-77-9
Record name 6-Chloro-4-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrimidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Israel, HK Protopapa, HN Schlein… - Journal of Medicinal …, 1964 - ACS Publications
… of the uppermost absorbing streak (Raí 1.51) afforded material, the ultraviolet spectrum of which did not permit differentiation between IV and 2-amino-6-chloro-4-hydroxypyrimidine (XIX…
Number of citations: 13 pubs.acs.org
M Israel, HK Protopapa, HN Schlein… - Journal of Medicinal …, 1964 - ACS Publications
The use of 4-amino-6-chloro-2-methvlthiopyrimidine as a versatile intermediate for the synthesis of a number of substituted pyrimidines is described. In the course of this work several …
Number of citations: 9 pubs.acs.org
CW Whitehead, CA Whitesitt - The Journal of Organic Chemistry, 1974 - ACS Publications
… This result and the fact that 2-amino-6-chloro-4-hydroxypyrimidine reacted with benzhydrolto yield compound 19 suggest that one chlorine of 2-amino-4,6-dichloropyrimidine is …
Number of citations: 2 pubs.acs.org
B Wilding, S Faschauner, N Klempier - Tetrahedron letters, 2015 - Elsevier
… As pyrimidine precursor, we chose commercially available 2-amino-6-chloro-4-hydroxypyrimidine (Scheme 1). Reaction to the mercaptopyrimidine with sodium hydrosulfide in ethylene …
Number of citations: 15 www.sciencedirect.com
MP Nemeryuk, AL Sedov, TS Safonova… - Collection of …, 1986 - cccc.uochb.cas.cz
… A distinct effect of the 6-substituent on the diazotization course was observed with 5-amino-6-chloro-4-hydroxypyrimidine (In) and its 3-methyl derivative X. Reactions of In and X with …
Number of citations: 10 cccc.uochb.cas.cz
MG Nair, BR Murthy, SD Patil, RL Kisliuk… - Journal of medicinal …, 1989 - ACS Publications
… Compound 22 obtained by nitration of 2-amino-6-chloro-4hydroxypyrimidine (10 mmol) was also dissolvedin 200 mL of hot MeOH.These two solutions were …
Number of citations: 19 pubs.acs.org
MG Nair, CM Baugh - Journal of Medicinal Chemistry, 1974 - ACS Publications
© tated the formation of intermediates 9 and 10. The loss of the side chain from intermediate 10 by a concerted pro-cess is straightforward. The consistent and exclusive formation of …
Number of citations: 21 pubs.acs.org
加藤彰一, 小林益子, 桝井昭夫, 石田秀弍 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… 6Chloro-4-hydroxypyrimidine (mp 199-199.5C) was prepared from 4,6-dichloropyrimidine with the method of Isbecque et al.12) A mixture of 6-chloro-4-hydroxypyrimidine (8g, 0.062mol…
Number of citations: 1 jlc.jst.go.jp
A Schmidt, N Kobakhidze… - Journal of the Chemical …, 2002 - pubs.rsc.org
… 0.49 g (3 mmol) of 2-amino-6-chloro-4-hydroxypyrimidine hydrate 6 in 15 mL of pyridine were heated at reflux temperature over a period of 40 minutes. After cooling, the precipitate was …
Number of citations: 20 pubs.rsc.org
PP Choudhury, P Dureja - Pesticide science, 1997 - Wiley Online Library
Photolysis of chlorimuron‐ethyl was studied on a soil surface under sunlight and UV light. Eight photoproducts were isolated and characterised by spectroscopic methods. Major …
Number of citations: 52 onlinelibrary.wiley.com

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